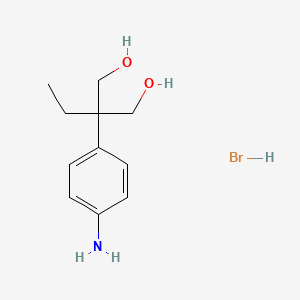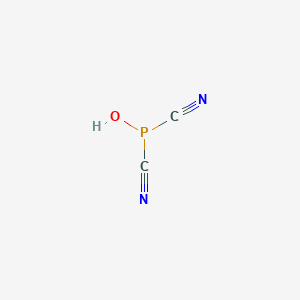
Phosphorodicyanidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodicyanidous acid is a phosphorus-containing compound that has garnered interest in various scientific fields due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodicyanidous acid can be synthesized through several methods, including direct synthesis from phosphorus trichloride and hydrogen cyanide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the efficient production of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodicyanidous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The cyanide groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of cyanide-containing compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorodicyanidous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new biomaterials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphorodicyanidous acid involves its interaction with molecular targets through its phosphorus and cyanide groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Vergleich Mit ähnlichen Verbindungen
Phosphorodicyanidous acid can be compared with other phosphorus-containing compounds such as phosphoric acid, phosphonic acid, and phosphinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of cyanide groups, which impart distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other phosphorus compounds may not be suitable.
List of Similar Compounds
- Phosphoric acid
- Phosphonic acid
- Phosphinic acid
Eigenschaften
CAS-Nummer |
25757-87-3 |
|---|---|
Molekularformel |
C2HN2OP |
Molekulargewicht |
100.02 g/mol |
IUPAC-Name |
dicyanophosphinous acid |
InChI |
InChI=1S/C2HN2OP/c3-1-6(5)2-4/h5H |
InChI-Schlüssel |
IGGWOBMARGHTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



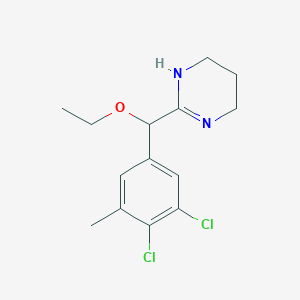
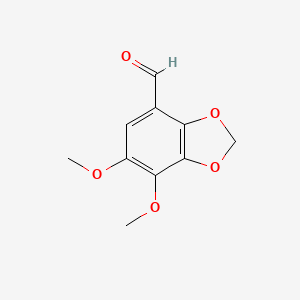
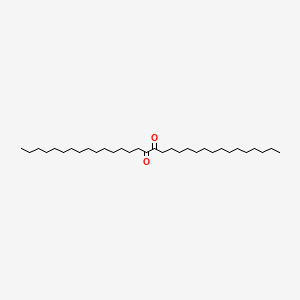
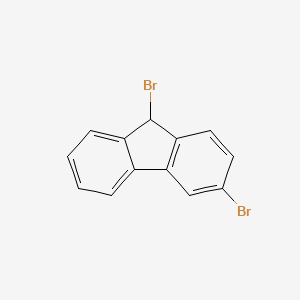
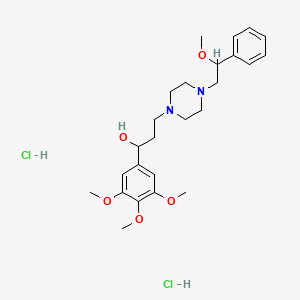
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
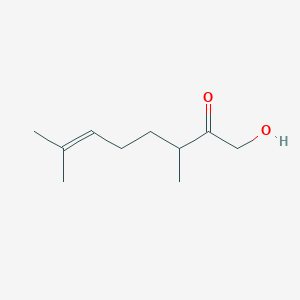
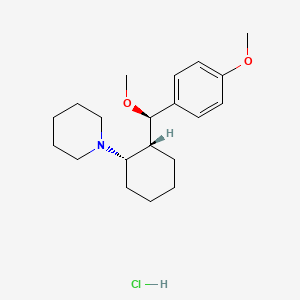
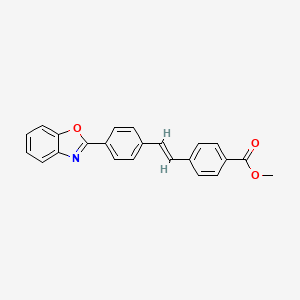
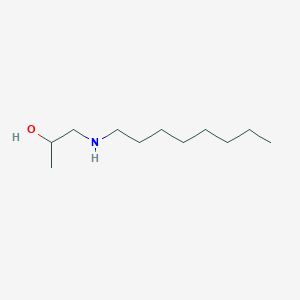

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
